molecular formula C12H14FNO7 B1409443 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide CAS No. 215942-92-0

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide

Cat. No.: B1409443
CAS No.: 215942-92-0
M. Wt: 303.24 g/mol
InChI Key: TVLDSZTUKGEGGQ-WYUUTHIRSA-N
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Scientific Research Applications

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide is widely used in scientific research due to its unique properties. Some of its applications include:

Biochemical Analysis

Biochemical Properties

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide plays a significant role in biochemical reactions, particularly in the field of proteomics research . This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it is known to interact with glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to specific substrates. The nature of these interactions often involves the inhibition or modification of enzyme activity, which can alter the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the fucosylation of cell wall polysaccharides and protein N-glycosylation in plant root seedlings . This inhibition can lead to changes in cell signaling and metabolic processes, ultimately affecting cell growth and development.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is rapidly deacetylated into its active form inside the cell, where it can inhibit the activity of fucosyltransferases . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the transfer of fucose to target molecules. Additionally, the compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and alterations in metabolic pathways. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for specific applications. Threshold effects, where a certain concentration of the compound is required to achieve a noticeable effect, are also observed in these studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation processes. The compound interacts with enzymes such as glycosyltransferases and fucosyltransferases, influencing the transfer of sugar moieties to proteins and other molecules . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is taken up by cells and rapidly deacetylated into its active form, which can then interact with target enzymes and proteins . Transporters and binding proteins may facilitate the movement of the compound within cells, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects on target enzymes and proteins . Targeting signals and post-translational modifications may play a role in directing the compound to these locations, ensuring its proper function and activity within the cell.

Preparation Methods

The synthesis of 2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide typically involves the acetylation of precursor molecules. One common method includes the use of 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester as a starting material. This compound is reacted with hydrogen bromide in acetic acid at controlled temperatures to yield the desired product . Industrial production methods often involve similar acetylation reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3,4-Tri-O-acetyl-1-deoxy-1-fluoro-b-D-arabinopyranosyl cyanide undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

[(3R,4R,5S,6R)-4,5-diacetyloxy-6-cyano-6-fluorooxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO7/c1-6(15)19-9-4-18-12(13,5-14)11(21-8(3)17)10(9)20-7(2)16/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLDSZTUKGEGGQ-WYUUTHIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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